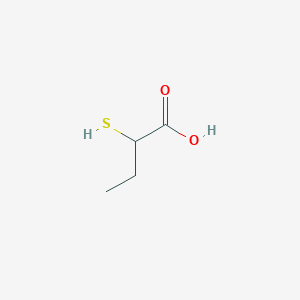

2-Mercaptobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPHMAVQAJGVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468502 | |

| Record name | 2-MERCAPTOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26473-48-3 | |

| Record name | 2-Mercaptobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26473-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-MERCAPTOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Mercaptobutyric acid chemical properties and structure

An In-depth Technical Guide to 2-Mercaptobutyric Acid: Chemical Properties, Structure, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (also known as 2-sulfanylbutanoic acid) is a bifunctional organic molecule containing both a carboxylic acid and a thiol (sulfhydryl) group. This unique combination of functional groups imparts a distinct reactivity profile, making it a molecule of interest for researchers in organic synthesis, materials science, and drug development. The thiol group, in particular, offers a reactive handle for nucleophilic reactions, redox chemistry, and metal chelation, while the carboxylic acid provides a site for amide bond formation, esterification, and modulation of aqueous solubility. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of this compound, with insights into its potential applications for scientific and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule, existing as two distinct enantiomers, (R)-2-Mercaptobutyric acid and (S)-2-Mercaptobutyric acid, due to the stereocenter at the alpha-carbon (C2). The specific stereoisomer can significantly influence its biological activity and interaction with other chiral molecules.

Core Chemical Identity

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound; 2-Sulfanylbutanoic acid | [1][2] |

| CAS Number | 26473-48-3 | [1][3] |

| Molecular Formula | C₄H₈O₂S | [1][3] |

| Molecular Weight | 120.17 g/mol | [1][2][3] |

| Canonical SMILES | CCC(S)C(=O)O | [3] |

| InChIKey | CFPHMAVQAJGVPV-UHFFFAOYNA-N | [3] |

Physicochemical Data

Key physicochemical data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| pKa | 3.53 (for the carboxylic acid) | [3] |

| Hydrogen Bond Donors | 2 (from -COOH and -SH) | [3] |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and -SH) | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 38.3 Ų | [2][3] |

Stereochemistry

The presence of a chiral center at C2 is a critical structural feature. The absolute configuration, (R) or (S), dictates the three-dimensional arrangement of the substituents and is crucial for applications in stereospecific synthesis and pharmacology.

Caption: Key oxidation states and pathways for a generic thiol group.

Carboxylic Acid Group Reactivity

The carboxylic acid group (-COOH) undergoes reactions typical of its class, such as deprotonation, esterification, and amide bond formation. With a pKa of approximately 3.53, it exists predominantly in its carboxylate form at physiological pH. [3]This property is crucial for its water solubility and its interactions in biological systems.

Synthesis of this compound

While specific synthesis routes for this compound are not extensively detailed in the provided results, a reliable method can be designed based on established organic chemistry principles for preparing thiols. [4]The most common approach involves the nucleophilic substitution of a suitable alkyl halide.

Caption: A plausible workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromobutyric Acid

This protocol describes a robust method for synthesizing this compound, utilizing thiourea to minimize the formation of thioether byproducts, a common issue when using hydrosulfide anions directly. [4] Objective: To synthesize this compound via an isothiouronium salt intermediate.

Materials:

-

2-Bromobutyric acid

-

Thiourea

-

Ethanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromobutyric acid (1 equivalent) and thiourea (1.1 equivalents) in anhydrous ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Causality: Thiourea acts as a sulfur nucleophile, displacing the bromide in an Sₙ2 reaction. Using thiourea prevents a second alkylation of the product, which can occur with simpler reagents like NaSH. [4] * After the reaction is complete, cool the mixture to room temperature. The alkyl isothiourea salt may precipitate.

-

-

Hydrolysis:

-

To the reaction mixture, add a solution of sodium hydroxide (3 equivalents) in water.

-

Heat the mixture to reflux for an additional 2-3 hours.

-

Causality: The aqueous base hydrolyzes the isothiouronium salt to yield the sodium salt of this compound.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution to pH ~1-2 using concentrated HCl. Caution: This step should be performed in a well-ventilated fume hood as hydrogen sulfide may be evolved.

-

Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Validation:

-

The final product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: Confirm the structure and check for impurities.

-

FTIR Spectroscopy: Identify characteristic functional group stretches (O-H, C=O, S-H).

-

Mass Spectrometry: Determine the molecular weight of the compound.

-

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound.

Spectroscopic Data

| Technique | Characteristic Absorption / Signal | Rationale | Source(s) |

| Infrared (IR) | 2500-3300 cm⁻¹ (broad, O-H stretch); 2550-2600 cm⁻¹ (weak, S-H stretch); 1710 cm⁻¹ (strong, C=O stretch) | These peaks are distinctive for the carboxylic acid dimer and the thiol group. | [5] |

| ¹H NMR | 10-12 ppm (broad singlet, 1H, COOH); 3.2-3.5 ppm (multiplet, 1H, CH-SH); 2.0-2.3 ppm (multiplet, 1H, SH); 1.6-1.9 ppm (multiplet, 2H, CH₂); 0.9-1.1 ppm (triplet, 3H, CH₃) | The carboxylic acid proton is highly deshielded. The proton alpha to the carbonyl is shifted downfield to ~2-3 ppm. | [5] |

| ¹³C NMR | 175-180 ppm (C=O); 40-45 ppm (CH-SH); 25-30 ppm (CH₂); 10-15 ppm (CH₃) | The carbonyl carbon is significantly deshielded due to the attached electronegative oxygens. | [5] |

| Mass Spec. (EI-MS) | Molecular ion (M⁺) peak at m/z = 120. Fragmentation patterns would include loss of -COOH (m/z = 75) and cleavage alpha to the thiol. | Provides direct evidence of the molecular weight and structural fragments. | [6] |

Analytical Quantification

For researchers in drug development, accurate quantification in biological matrices is critical. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods. [7][8] Protocol: Quantification in Plasma using LC-MS/MS

-

Sample Preparation (Protein Precipitation & Derivatization):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., an isotopically labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C. [9] * Transfer the supernatant to a clean tube.

-

Rationale: Direct analysis of short-chain fatty acids by LC-MS can suffer from poor retention and ionization. Derivatization can improve chromatographic and mass spectral properties. [8]Add a derivatizing agent (e.g., 3-nitrophenylhydrazine) and coupling agents to convert the carboxylic acid to a more hydrophobic and easily ionizable derivative. [8]

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). [9] * Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Use an electrospray ionization (ESI) source, likely in negative mode. Monitor specific parent-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode for the analyte and internal standard for high specificity and sensitivity. [9]

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Applications in Research and Drug Development

The dual functionality of this compound opens up several potential applications:

-

Synthetic Building Block: It can serve as a precursor for more complex molecules, introducing a thiol-containing side chain in pharmaceutical intermediates. The synthesis of compounds like 5-[3-(1,2-dithiacyclopentyl)]pentanoic acid has utilized mercapto-butyric acid derivatives as key intermediates. [10]* Antioxidant and Chelating Agent: Like other thiol-containing compounds such as N-acetylcysteine and penicillamine, the thiol group can act as a radical scavenger and a chelating agent for heavy metals. [11][12]This suggests potential utility in therapies related to oxidative stress or metal toxicity.

-

Drug Delivery Systems: The carboxylic acid group can be used to conjugate the molecule to drug carriers or to polymers, creating stimuli-responsive materials. For example, polymers containing carboxylic acid groups can be designed to release drugs in the acidic microenvironment of tumors. [13]While not directly studied for this compound, the principle is well-established for similar functionalized monomers. [13]

Safety and Handling

Proper handling is crucial due to the potential hazards associated with this compound.

-

Hazards: The compound is classified as a combustible liquid that may be corrosive to metals. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. [14]It also possesses a strong, unpleasant stench, characteristic of many thiols. [15]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. [15][16]* Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong bases, and sources of ignition. Keep containers tightly closed. [15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [14]

Conclusion

This compound is a versatile chiral building block whose value lies in the distinct and complementary reactivity of its thiol and carboxylic acid functional groups. Its potential as a nucleophile, a reducing agent, and a component of larger molecular architectures makes it a compound of significant interest. For researchers and drug development professionals, a thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for harnessing its full potential in the synthesis of novel materials and therapeutic agents.

References

-

Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148–157. Retrieved from [Link]

-

JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Reactions of thiols. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-mercaptobutanoic acid. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet. Retrieved from [Link]

- Google Patents. (n.d.). US2842590A - Process for preparing mercapto butyric acids.

-

PharmaCompass. (n.d.). 2-Amino-3-mercapto-3-methyl-butyric acid. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

MDPI. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [https://www.mdpi.com/22 biomarkers/22-biomarkers-02-00015/article_deploy/html/images/biomarkers-02-00015-g001.png]([Link] biomarkers/22-biomarkers-02-00015/article_deploy/html/images/biomarkers-02-00015-g001.png)

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

American Journal of Undergraduate Research. (n.d.). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Retrieved from [Link]

Sources

- 1. This compound | 26473-48-3 [chemicalbook.com]

- 2. (S)-2-mercaptobutanoic acid | C4H8O2S | CID 46737704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Video: Preparation and Reactions of Thiols [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US2842590A - Process for preparing mercapto butyric acids - Google Patents [patents.google.com]

- 11. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-3-mercapto-3-methyl-butyric acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

The Putative Mechanisms of Action of 2-Mercaptobutyric Acid in Biological Systems

An In-Depth Technical Guide

Executive Summary

2-Mercaptobutyric acid (2-MBA), a molecule characterized by the presence of both a carboxylic acid and a thiol functional group, is a compound of interest for its potential biological activities. Direct research on 2-MBA is limited; however, its chemical structure allows for a robust, mechanism-based prediction of its interactions within biological systems. This guide synthesizes information from analogous thiol-containing compounds and fundamental biochemical principles to propose the primary mechanisms of action for 2-MBA. We will explore its role as a potent antioxidant through radical scavenging, its potential as an enzyme inhibitor via interaction with active sites, and its metabolic fate through the well-established mercapturic acid pathway. This document provides the theoretical framework and experimental blueprints necessary to investigate and validate these putative mechanisms.

Introduction: A Chemically-Informed Perspective

This compound (IUPAC name: 2-sulfanylbutanoic acid) is an organic compound with the formula C₄H₈O₂S. Its structure features a four-carbon butyric acid backbone with a thiol (-SH) group at the alpha-carbon. This dual functionality is the cornerstone of its predicted biological activity.

-

The thiol group is a powerful nucleophile and reducing agent, homologous to the side chain of the amino acid cysteine. This functional group is known to participate in redox reactions, chelate metals, and form disulfide bonds, suggesting a significant role in antioxidant defense and enzyme interaction.

-

The carboxylic acid group imparts water solubility and can participate in hydrogen bonding and ionic interactions, influencing the molecule's pharmacokinetics and its ability to interact with biological targets.

This guide will dissect the likely biological impact of 2-MBA by examining the established roles of its constituent functional groups, drawing parallels from closely related molecules such as 2-mercaptopropionic acid and mercaptoacetic acid.[1][2]

Primary Mechanism: Antioxidant Activity and Redox Modulation

The most direct and predictable mechanism of action for 2-MBA is its function as an antioxidant. The thiol group can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating cellular oxidative stress.

Direct Radical Scavenging

The thiol (-SH) group can readily donate a hydrogen atom to neutralize free radicals, such as the hydroxyl radical (•OH) or superoxide anion (O₂•⁻). In this process, the thiol itself becomes a thiyl radical (S•), which is significantly less reactive than the initial ROS and can be subsequently reduced back to its thiol form by other cellular antioxidants like glutathione.

// Nodes MBA [label="2-MBA (R-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Free Radical (X•)\n(e.g., •OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MBA_Radical [label="Thiyl Radical (R-S•)\n(Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralized_ROS [label="Neutralized Species (XH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_System [label="Cellular Antioxidants\n(e.g., Glutathione)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ROS -> MBA [label="Attacks", color="#EA4335"]; MBA -> MBA_Radical [label="Donates H•", color="#4285F4"]; MBA -> Neutralized_ROS [label="Forms", color="#34A853"]; Antioxidant_System -> MBA_Radical [label="Reduces", color="#5F6368"]; MBA_Radical -> MBA [label="Regenerates", color="#FBBC05"];

// Invisible nodes for alignment subgraph { rank=same; ROS; MBA; } subgraph { rank=same; MBA_Radical; Neutralized_ROS; } }

Caption: Hydrogen donation from 2-MBA's thiol group to neutralize a free radical.

This direct scavenging activity is a hallmark of many pharmacological antioxidants.[3] While all thiols possess this capability, the specific rate and efficiency depend on the molecule's steric and electronic properties.

Secondary Mechanism: Enzyme Inhibition and Modulation

The nucleophilic nature of the thiol group and its ability to coordinate with metal ions make 2-MBA a candidate for enzyme inhibition.[4] Inhibition can occur through several distinct mechanisms.

Types of Enzyme Inhibition

-

Competitive Inhibition: If 2-MBA structurally resembles the native substrate of an enzyme, it may compete for binding at the active site, thereby reducing the enzyme's activity. This is reversible and can be overcome by increasing substrate concentration.[5]

-

Non-Competitive (Allosteric) Inhibition: 2-MBA could bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.[6]

-

Irreversible Inhibition: The thiol group can form a covalent bond (e.g., a disulfide bridge) with a critical cysteine residue within an enzyme's active site, leading to permanent inactivation.

Enzymes that are particularly susceptible to thiol-containing inhibitors include:

-

Metalloenzymes: The thiol group can chelate the metal cofactor (e.g., Zn²⁺, Cu²⁺) essential for catalytic activity.

-

Cysteine Proteases: These enzymes rely on a cysteine residue in their active site for catalysis, which is a prime target for covalent modification by other thiols.

Derivatives of similar structures, such as 2-mercaptobenzothiazoles, are known to be potent inhibitors of various enzymes, lending credence to this proposed mechanism for 2-MBA.[7]

// Nodes start [label="Start", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; prep [label="Prepare Enzyme\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Enzyme\nwith 2-MBA or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; add_sub [label="Add Substrate\nto Initiate Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure Product Formation\n(e.g., Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(e.g., Michaelis-Menten Plot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> incubate; incubate -> add_sub; add_sub -> measure; measure -> analyze; analyze -> end; }

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Metabolic Fate: The Mercapturic Acid Pathway

When introduced into a biological system as a xenobiotic, 2-MBA is likely processed through the mercapturic acid pathway, a major detoxification route for electrophilic compounds and molecules containing thiol groups.[8][9] This multi-step enzymatic process converts lipophilic compounds into water-soluble mercapturic acids that can be readily excreted in the urine.

The pathway involves four key steps:

-

Conjugation with Glutathione: Catalyzed by Glutathione S-transferases (GSTs), the thiol group of 2-MBA (or a metabolite) is conjugated to glutathione (GSH).

-

Removal of Glutamate: γ-Glutamyltransferase (GGT) cleaves the glutamate residue from the GSH conjugate.

-

Removal of Glycine: Dipeptidases remove the glycine residue, leaving a cysteine conjugate.

-

N-acetylation: Cysteine S-conjugate N-acetyltransferase (NAT) acetylates the free amino group of the cysteine conjugate, forming the final mercapturic acid, which is then eliminated.[8]

// Nodes MBA [label="this compound\n(Xenobiotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_Conj [label="Glutathione\nConjugate", fillcolor="#FBBC05", fontcolor="#202124"]; CysGly_Conj [label="Cysteinylglycine\nConjugate", fillcolor="#FBBC05", fontcolor="#202124"]; Cys_Conj [label="Cysteine\nConjugate", fillcolor="#FBBC05", fontcolor="#202124"]; Mercapturate [label="Mercapturic Acid\n(N-acetylcysteine conjugate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Urinary Excretion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Enzymes as labels on edges MBA -> GSH_Conj [label="GSTs\n(+ Glutathione)"]; GSH_Conj -> CysGly_Conj [label="GGT"]; CysGly_Conj -> Cys_Conj [label="Dipeptidases"]; Cys_Conj -> Mercapturate [label="NAT"]; Mercapturate -> Excretion; }

Caption: The Mercapturic Acid Pathway for detoxification of 2-MBA.

Experimental Protocols for Mechanism Validation

To move from putative to proven mechanisms, rigorous experimental validation is required. The following protocols provide a starting point for investigating the antioxidant and enzyme-inhibiting properties of 2-MBA.

Protocol: DPPH Radical Scavenging Assay

Causality: This assay directly measures the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. A color change from purple to yellow, measured spectrophotometrically, provides a quantitative assessment of antioxidant potential.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of 2-MBA (e.g., 10 mM) in methanol.

-

Create a series of dilutions from the 2-MBA stock (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM).

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each 2-MBA dilution (or control) to triplicate wells.

-

Add 100 µL of methanol to three wells as a blank.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Inhibition against the concentration of 2-MBA and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

| Compound | Concentration (µM) | Average Absorbance (517 nm) | % Inhibition |

| Blank (DPPH only) | N/A | 0.850 | 0% |

| 2-MBA | 62.5 | 0.723 | 15% |

| 2-MBA | 125 | 0.595 | 30% |

| 2-MBA | 250 | 0.434 | 49% |

| 2-MBA | 500 | 0.255 | 70% |

| 2-MBA | 1000 | 0.128 | 85% |

| Ascorbic Acid (Control) | 100 | 0.094 | 89% |

| Table 1: Illustrative data from a DPPH radical scavenging assay for 2-MBA. Lower absorbance indicates higher scavenging activity. From this data, the IC₅₀ for 2-MBA is approximately 255 µM. |

Protocol: In Vitro Cysteine Protease (Papain) Inhibition Assay

Causality: This assay determines if 2-MBA can inhibit the activity of papain, a model cysteine protease. The enzyme cleaves a specific substrate (BAPNA), releasing a chromophore (p-nitroaniline) that can be quantified at 405 nm. A reduction in color development in the presence of 2-MBA indicates inhibition.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 10 mM L-cysteine, pH 6.5. The L-cysteine is required to activate the papain.

-

Papain Solution: Prepare a 1 mg/mL stock in assay buffer. Dilute to a working concentration of 25 µg/mL.

-

Substrate (BAPNA): Prepare a 100 mM stock in DMSO. Dilute to a 2 mM working solution in assay buffer.

-

2-MBA: Prepare a stock and serial dilutions in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of 2-MBA dilutions (or buffer for control) to triplicate wells.

-

Add 20 µL of the papain working solution to all wells except the substrate blank.

-

Pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the BAPNA substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Determine the IC₅₀ value for 2-MBA.

-

Conclusion and Future Directions

The chemical structure of this compound provides a strong basis for predicting its primary mechanisms of action in biological systems. Its thiol group positions it as a potent antioxidant capable of direct radical scavenging and as a potential modulator of enzyme activity, particularly for cysteine-dependent enzymes and metalloenzymes. Its metabolism is likely to proceed via the mercapturic acid pathway, a well-characterized detoxification route.

The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Future research should focus on:

-

Confirming Antioxidant Efficacy: Utilizing a broader range of assays (e.g., ORAC, ABTS) and cell-based models to confirm antioxidant activity.

-

Identifying Specific Enzyme Targets: Screening 2-MBA against a panel of relevant enzymes to identify specific targets and determine the mode of inhibition.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 2-MBA in vivo to confirm its processing via the mercapturic acid pathway.

By systematically addressing these areas, the scientific community can build a comprehensive understanding of this compound's biological role and evaluate its potential as a therapeutic agent.

References

-

Asati, V., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules. [Link]

-

Lin, Y.-F., et al. (2019). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. Journal of Clinical Medicine. [Link]

-

Gasser, G. L., & Gries, G. (2011). Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. Applied and Environmental Microbiology. [Link]

-

University of Leeds. (n.d.). Enzyme inhibitors. Faculty of Biological Sciences. [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-mercaptopropionic acid, CAS Registry Number 79-42-5. Food and Chemical Toxicology. [Link]

-

NICNAS. (2013). Acetic acid, mercapto-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway. Critical Reviews in Toxicology. [Link]

-

Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway. ResearchGate. [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. [Link]

-

Formisano, C., et al. (2023). Expected and Unexpected Effects of Pharmacological Antioxidants. Antioxidants. [Link]

-

Jack Westin. (n.d.). Enzyme Inhibition. MCAT Content. [Link]

-

TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. mdpi.com [mdpi.com]

- 4. Untitled Document [ucl.ac.uk]

- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 6. jackwestin.com [jackwestin.com]

- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Mercaptobutyric Acid: A Keystone Precursor in Modern Organic Synthesis

Abstract

2-Mercaptobutyric acid, a chiral organosulfur compound, has emerged as a pivotal precursor in a multitude of organic synthesis applications, ranging from pharmaceutical development to materials science. Its unique bifunctionality, possessing both a carboxylic acid and a thiol group, coupled with the presence of a stereogenic center, renders it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, with a particular focus on its role as a chiral synthon in the preparation of high-value compounds. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this reagent in their synthetic endeavors.

Introduction

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. This compound has garnered considerable attention for its utility as a versatile precursor. The presence of two distinct functional groups—a reactive thiol and a modifiable carboxylic acid—allows for orthogonal chemical transformations. Furthermore, the chirality at the C2 position makes it an invaluable asset in asymmetric synthesis, where precise control over stereochemistry is critical, particularly in the development of pharmaceuticals. This guide will delve into the fundamental aspects of this compound and showcase its application in the synthesis of complex molecules, thereby highlighting its significance in contemporary organic chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a precursor is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂S | [1][2] |

| Molecular Weight | 120.17 g/mol | [1][2] |

| Boiling Point | 224 °C | [3][4] |

| Density | 1.159 g/cm³ | [3][4] |

| pKa | 3.53 (at 25°C) | [1][3] |

| Flash Point | 89 °C | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Solubility | Soluble in water | [5] |

| CAS Number | 26473-48-3 | [1][3][4] |

Synthesis of this compound: A Focus on Chirality

The synthesis of this compound can be achieved through various methods. However, for its application as a chiral building block in pharmaceutical synthesis, enantioselective routes are of paramount importance.[6]

General Synthetic Approaches

Classical methods for the synthesis of mercaptocarboxylic acids often involve the reaction of a halo-substituted carboxylic acid with a sulfur nucleophile, such as sodium hydrosulfide. While effective, these methods often yield a racemic mixture.

Modern approaches may utilize enzymatic resolutions or asymmetric synthesis to achieve high enantiomeric purity. For instance, biocatalytic processes can offer high chemo-, regio-, and enantioselectivities under mild reaction conditions.[6]

Illustrative Synthetic Workflow: Enantioselective Synthesis

The following diagram illustrates a conceptual workflow for the enantioselective synthesis of (S)-2-mercaptobutyric acid, a common chiral intermediate.

Caption: Conceptual workflow for the enantioselective synthesis of (S)-2-mercaptobutyric acid via enzymatic kinetic resolution.

This compound as a Versatile Precursor in Organic Synthesis

The dual functionality of this compound allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular scaffolds.

Role in the Synthesis of Chiral Pharmaceuticals

Chirality is a critical aspect of drug design, as different enantiomers of a drug can exhibit vastly different pharmacological activities. This compound, particularly in its enantiomerically pure forms, serves as a key starting material for the synthesis of several active pharmaceutical ingredients (APIs).[7][8] Its incorporation into a target molecule can introduce a specific stereocenter, which is often essential for biological activity. For example, chiral β-substituted γ-amino-butyric acids (GABAs), which possess significant pharmaceutical value, can be synthesized using strategies that may involve chiral precursors like this compound derivatives.[7]

Application in the Synthesis of Heterocyclic Compounds

The thiol group of this compound is a potent nucleophile, making it an excellent reactant for the construction of sulfur-containing heterocyclic rings. These heterocycles are prevalent in many biologically active compounds and functional materials.

Use in Materials Science and Nanotechnology

Beyond pharmaceuticals, mercaptocarboxylic acids like 2-mercaptosuccinic acid, a structural analogue, are widely used in nanotechnology.[9] They can act as capping agents for the synthesis of quantum dots and can form self-assembled monolayers on gold or silver surfaces.[9] While the primary focus of this guide is on this compound, the principles of its application in materials science are similar, leveraging the strong affinity of the thiol group for metal surfaces.

Case Study: A Key Intermediate in ACE Inhibitor Synthesis

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and congestive heart failure. The synthesis of many ACE inhibitors relies on chiral intermediates. For instance, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester is an essential chiral intermediate in the synthesis of some ACE inhibitors.[10] While not a direct application of this compound, this highlights the importance of chiral C4 building blocks in pharmaceutical synthesis, a role that enantiopure this compound and its derivatives can fulfill.

Experimental Protocols

To ensure the practical applicability of this guide, a detailed, generalized protocol for a key transformation involving this compound is provided below.

General Procedure for Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, often proceeding under mild conditions with high yields.

Reaction Scheme:

Caption: General scheme for the thiol-ene "click" reaction.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the alkene substrate (1.1 eq.) in an appropriate solvent (e.g., acetonitrile, methanol, or solvent-free).

-

Initiator Addition: Add a catalytic amount of a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) for photochemical initiation, or a radical initiator (e.g., azobisisobutyronitrile, AIBN) for thermal initiation.

-

Reaction Initiation:

-

Photochemical: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

-

Thermal: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

-

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel, to afford the desired thioether adduct.

Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the characteristic alkene proton signals and the appearance of new signals corresponding to the thioether product in the ¹H NMR spectrum. The purity of the final product can be confirmed by LC-MS and elemental analysis.

Safety and Handling

This compound is a thiol and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of organic synthesis. Its unique combination of a carboxylic acid, a thiol group, and a chiral center provides a powerful platform for the construction of a wide range of complex and high-value molecules. From the synthesis of life-saving pharmaceuticals to the development of advanced materials, the applications of this remarkable building block continue to expand. The insights and protocols provided in this guide are intended to empower researchers to unlock the full potential of this compound in their synthetic endeavors.

References

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

-

PubMed. A jack-of-all-trades: 2-mercaptosuccinic acid. Available from: [Link]

-

RSC Publishing. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers. Available from: [Link]

-

PubChem. (S)-2-mercaptobutanoic acid | C4H8O2S | CID 46737704. Available from: [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

-

PubMed Central. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-2-mercaptobutanoic acid | C4H8O2S | CID 46737704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 26473-48-3 [amp.chemicalbook.com]

- 4. This compound | 26473-48-3 [chemicalbook.com]

- 5. Buy 4-Mercaptobutyric acid | 13095-73-3 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A jack-of-all-trades: 2-mercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-Mercaptobutyric acid and its derivatives

A Technical Guide to the Biological Activity of 2-Mercaptobutyric Acid and its Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities of this compound and its structurally diverse derivatives. We delve into the core mechanistic principles conferred by its thiol and carboxylic acid moieties, which are central to its functions as an antioxidant and enzyme inhibitor. This document synthesizes current research to explore its neuroprotective, anti-inflammatory, and antimicrobial properties, with a particular focus on the enhanced activities of its derivatives. Detailed experimental protocols for assessing these biological functions are provided, alongside a discussion of the therapeutic potential in areas such as neurodegenerative diseases and infectious agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding therapeutic landscape of sulfur-containing organic acids.

Introduction: The Structural and Functional Significance of this compound

This compound is a sulfur-containing carboxylic acid characterized by a thiol (-SH) group at the alpha-carbon position relative to the carboxyl (-COOH) group. This specific arrangement of functional groups dictates its chemical reactivity and, consequently, its biological activities. The thiol group is a potent nucleophile and a reducing agent, enabling it to participate in redox reactions and interact with biological macromolecules. The carboxylic acid group provides polarity and can engage in ionic interactions, influencing the molecule's solubility and ability to interact with enzyme active sites.

The inherent reactivity of this compound has spurred the synthesis of a wide array of derivatives. These modifications, often involving the thiol or carboxyl group, aim to enhance potency, selectivity, and pharmacokinetic properties. For instance, the development of heterocyclic derivatives, such as 2-mercaptobenzothiazoles, has led to compounds with significant antimicrobial and antifungal activities.[1]

Foundational Biological Activities and Underlying Mechanisms

Antioxidant Properties: A Primary Defense Mechanism

The thiol group is the cornerstone of the antioxidant capacity of this compound. It can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This process is fundamental to protecting cells from oxidative stress, a key pathological factor in numerous diseases.

Mechanism of Action: The primary antioxidant mechanism involves the thiol group acting as a radical scavenger. It can neutralize reactive oxygen species (ROS) such as the superoxide anion and hydroxyl radicals.[2] The thiol group donates a hydrogen atom, becoming a thiyl radical, which is relatively stable and less reactive than the initial free radical. This action helps to prevent lipid peroxidation and oxidative damage to DNA and proteins.[2][3]

-

Radical Scavenging: Direct interaction and neutralization of free radicals.

-

Metal Ion Chelation: The thiol and carboxyl groups can potentially chelate pro-oxidant metal ions like copper, preventing them from participating in the generation of hydroxyl radicals.[2]

-

Regeneration of Endogenous Antioxidants: Thiol-containing compounds can contribute to the regeneration of other antioxidants, such as vitamin E.

Caption: Antioxidant mechanism of this compound.

Enzyme Inhibition: Modulating Biological Pathways

The functional groups of this compound and its derivatives allow for interaction with enzyme active sites, leading to the modulation of their activity. Enzyme inhibition is a critical mechanism in pharmacology, and many drugs function as enzyme inhibitors.[4]

Mechanism of Action: Inhibition can occur through several mechanisms:

-

Competitive Inhibition: The molecule competes with the substrate for binding to the active site.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5]

The thiol group can form disulfide bonds with cysteine residues in the enzyme's active site, leading to reversible or irreversible inhibition. The carboxylic acid group can form ionic bonds with positively charged amino acid residues. For example, sulindac sulfide, a compound with both a carboxylic acid and a sulfur atom, is a potent inhibitor of cytochrome P450 4A11, with both functional groups playing a role in the inhibition.[5] Derivatives of 2-mercaptobenzothiazole have been identified as potent inhibitors of several enzymes, including monoamine oxidase and c-Jun N-terminal kinases.[1]

Therapeutic Potential and Applications in Drug Development

Neuroprotection

The antioxidant properties of this compound and its analogs make them promising candidates for neuroprotective agents. Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. By mitigating oxidative damage, these compounds may help to protect neurons.[6][7] Phenolic acids, which share antioxidant properties, have shown promise in ameliorating a range of neurological disorders.[8]

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases. Some carboxylic acids and thiol-containing drugs have demonstrated anti-inflammatory properties.[9][10] The mechanism may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. For instance, some carboxylic acid derivatives can suppress the production of pro-inflammatory mediators like nitric oxide and certain interleukins.[11]

Antimicrobial and Antifungal Activity

A significant area of research has been the synthesis of this compound derivatives with antimicrobial properties. Heterocyclic derivatives, such as those based on benzothiazole and benzimidazole, have shown potent activity against a range of bacteria and fungi.[1][12][13][14][15] These compounds represent a promising avenue for the development of new antibiotics to combat resistant strains.

Table 1: Summary of Biological Activities and Potential Applications

| Biological Activity | Core Mechanism | Potential Therapeutic Application | Key Derivatives |

| Antioxidant | Thiol-mediated radical scavenging | Neurodegenerative diseases, Cardiovascular diseases | Parent compound and simple esters |

| Enzyme Inhibition | Interaction with active or allosteric sites | Cancer, Inflammation, Neurological disorders | Benzothiazoles, Benzimidazoles |

| Neuroprotection | Reduction of oxidative stress in neurons | Alzheimer's disease, Parkinson's disease | Mercaptoethylguanidine analogs[6] |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Arthritis, Inflammatory bowel disease | Substituted quinoline carboxylic acids[10] |

| Antimicrobial | Disruption of microbial cell processes | Bacterial and fungal infections | Benzothiazole and benzimidazole derivatives[1][13] |

Experimental Protocols and Methodologies

Synthesis of a 2-Mercaptobenzothiazole Derivative (Illustrative)

This protocol outlines a general method for synthesizing a Schiff base derivative of 2-mercaptobenzothiazole, a class of compounds with known antimicrobial activity.

Caption: General workflow for synthesizing a 2-mercaptobenzothiazole derivative.

Protocol:

-

Synthesis of 2-(1,3-benzothiazol-2-ylthio) acetohydrazide:

-

Reflux 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base (e.g., potassium hydroxide in ethanol) to form the intermediate ester.

-

React the resulting ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the acetohydrazide derivative.[15]

-

-

Synthesis of Schiff Base Derivatives:

-

Reflux the acetohydrazide derivative with various aromatic aldehydes or ketones in a solvent such as ethanol.[15]

-

The resulting Schiff base can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

-

In Vitro Assessment of Biological Activity

This assay is a standard method for evaluating the antioxidant potential of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.[16]

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH working solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.[18]

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[16]

-

This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity.[19][20]

Protocol:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

-

Include a control with no inhibitor.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[19]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the enzyme's substrate to all wells.

-

Measure the formation of the product over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

Calculate the IC50 value, representing the inhibitor concentration that causes 50% inhibition of the enzyme activity.[21]

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22] It can be adapted to study the neuroprotective effects of a compound against a toxin.

Protocol:

-

Cell Culture and Treatment:

-

Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Introduce a neurotoxic agent (e.g., hydrogen peroxide or Aβ peptides) to induce cell damage, except in the control wells.[23]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[24]

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Higher absorbance values correlate with higher cell viability, indicating a neuroprotective effect of the test compound.

-

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound and its derivatives is crucial for their development as therapeutic agents. As short-chain fatty acids, they are generally expected to be readily absorbed.[25] However, their metabolism can be rapid, which might limit their systemic exposure.[26] The thiol group can undergo oxidation, and the carboxylic acid can be conjugated, leading to their elimination.

Toxicological assessment is also critical. While some mercapto compounds are used therapeutically, others can exhibit toxicity. For instance, mercaptoacetic acid is classified as toxic by inhalation and can be corrosive.[9] Therefore, a thorough toxicological evaluation of any new derivative is essential.

Future Directions and Conclusion

This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their antioxidant and enzyme-inhibitory properties form the basis for their potential therapeutic applications in a variety of diseases. The demonstrated antimicrobial and antifungal activities of certain derivatives are particularly noteworthy in the context of rising antibiotic resistance.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical and clinical development.

References

- Sachett, A., Gallas-Lopes, M., Conterato, G. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol.

- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.

- Bio-protocol. 4.12. Assessment of Neuroprotective Activity and MTT Assay. Bio-protocol.

- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.

- G-Biosciences.

- MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Roche. (n.d.).

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Sivilat, A. F., et al. (2020). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. PMC - NIH.

- PubMed. (n.d.). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL.... PubMed.

- PubMed. (n.d.). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. PubMed.

- Singh, P., & Kumar, V. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.

- G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences.

- ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.

- PubMed. (2023). Effects of acidic non-steroidal anti-inflammatory drugs on human cytochrome P450 4A11 activity: Roles of carboxylic acid and a sulfur atom in potent inhibition by sulindac sulfide. PubMed.

- Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605–613.

- ResearchGate. (2025). Anti-inflammatory Effects of Purpurogallin Carboxylic Acid, An Oxidation Product of Gallic Acid in Fermented Tea.

- Chem Help ASAP. (2021). measuring enzyme inhibition by drugs [Video]. YouTube.

- Kumar, A., et al. (2012). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Archiv der Pharmazie, 345(4), 269–277.

- Porter, D. W. (n.d.). The Inhibition of 3-Mercaptopyruvate Sulfurtransferase by Three Alpha- Keto Acids.

- Al-kazweeny, Y. H., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1–13.

- Hassan, A. M., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4), 422–431.

- MDPI. (n.d.). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. MDPI.

- PubMed. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. PubMed.

- Rahman, K. (2007). Studies on free radicals, antioxidants, and co-factors. Clinical Interventions in Aging, 2(2), 219–236.

- Szwajgier, D., Borowiec, K., & Pustkowiak, H. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477.

- MDPI. (n.d.). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI.

- PubMed. (n.d.).

- ResearchGate. (2025). Neuroprotective role of antioxidant and pyranocarboxylic acid derivative against AlCl3 induced Alzheimer's disease in rats.

- ChemicalBook. (2023). This compound | 26473-48-3. ChemicalBook.

- PubMed. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PubMed.

- PubMed. (2024). Modulation of mercaptopurine intestinal toxicity and pharmacokinetics by gut microbiota. PubMed.

- Shaihutdinova, Z. M., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya, 71(2), 81–94.

- IMR Press. (n.d.). β-hydroxybutyric acid attenuates oxidative stress and improves markers of mitochondrial function in the HT-22 hippocampal cell line. IMR Press.

- Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 23.

- Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192.

- MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.

- Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 23.

- PubMed. (n.d.).

- Kurutas, E. B. (2016). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Current Medicinal Chemistry, 23(14), 1433–1458.

- PubMed. (n.d.). Membrane peroxidation by lipopolysaccharide and iron-ascorbate adversely affects Caco-2 cell function: beneficial role of butyric acid. PubMed.

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of acidic non-steroidal anti-inflammatory drugs on human cytochrome P450 4A11 activity: Roles of carboxylic acid and a sulfur atom in potent inhibition by sulindac sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijmrhs.com [ijmrhs.com]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Pharmacokinetics of gamma-hydroxybutyric acid in alcohol dependent patients after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 2-Mercaptobutyric Acid in Different Solvents: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

2-Mercaptobutyric acid (2-MBA) is a chiral organosulfur compound featuring both a carboxylic acid and a thiol functional group. This unique bifunctionality makes it a valuable building block in organic synthesis and a molecule of interest in pharmaceutical and biomedical research. However, its utility is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. We delve into the theoretical principles governing its behavior in solution, present qualitative solubility data, and outline the primary degradation pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining solubility and assessing stability, equipping researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, formulation, and analysis of this compound.

Introduction to this compound

This compound (also known as 2-sulfanylbutanoic acid) is a four-carbon carboxylic acid with a thiol group substituted at the alpha-position. The presence of these two functional groups dictates its chemical reactivity and physical properties. The carboxylic acid moiety imparts acidic properties and the ability to form salts, while the thiol group is susceptible to oxidation and can participate in nucleophilic reactions. Its structural similarity to endogenous molecules, such as amino acids, makes it a subject of interest in metabolic studies and as a potential modulator of biological pathways.[1] In drug development, understanding the solubility and stability of an active pharmaceutical ingredient (API) or a key intermediate like 2-MBA is a critical prerequisite for robust formulation design, analytical method development, and ensuring product shelf-life.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of 2-MBA is essential before exploring its behavior in solution. These parameters, summarized in the table below, influence its interactions with solvents and its susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂S | [2][3] |

| Molecular Weight | 120.17 g/mol | [2][3] |

| CAS Number | 26473-48-3 | [2][4] |

| Appearance | Colorless Liquid | Inferred from general properties |

| Boiling Point | 224 °C | [4] |

| Density | 1.159 g/cm³ | [4] |

| pKa | 3.53 (for the carboxylic acid) | [2][4] |

| Hydrogen Bond Donors | 2 (from -COOH and -SH) | [2] |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and -SH) | [2] |

| Topological Polar Surface Area | 38.3 Ų | [3] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological systems. The dual functionality of 2-MBA—a polar carboxylic acid and a moderately polar thiol group combined with a short alkyl chain—results in a nuanced solubility profile.

Theoretical Principles of Solubility

The solubility of 2-MBA is governed by the principle of "like dissolves like." Its behavior can be predicted by considering its structural features:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid and thiol groups can act as both hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with polar protic solvents, leading to high solubility. The solubility in water is further influenced by pH; in basic conditions (pH > pKa of 3.53), the carboxylic acid deprotonates to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.[5]

-

Polar Aprotic Solvents (e.g., Acetonitrile, THF, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. 2-MBA is expected to be soluble in these solvents due to dipole-dipole interactions and the ability of the solvent to interact with the acidic proton of the carboxyl and thiol groups.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The short, four-carbon alkyl chain provides some nonpolar character. However, the dominant polar functional groups limit its solubility in strongly nonpolar solvents.[5]

Caption: Key factors influencing the solubility of this compound.

Predicted Solubility Data

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding with -COOH and -SH groups. |

| Polar Aprotic | Acetonitrile, THF, Ethyl Acetate | High to Moderate | Favorable dipole-dipole interactions.[6] |

| Nonpolar | Hexane, Toluene, Chloroform | Low to Moderate | Limited by dominant polar functional groups.[6][8] |

Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of 2-MBA is the isothermal shake-flask method.

Objective: To determine the saturation solubility of 2-MBA in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to create a saturated solution with visible undissolved solid/liquid.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., at 25 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solute settle. Centrifuge the samples at high speed to ensure complete separation of the undissolved solute.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of 2-MBA.[11][12]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile of this compound

The stability of 2-MBA is a critical concern due to its reactive thiol group. Understanding its degradation pathways is essential for defining appropriate storage conditions and predicting its shelf-life in formulations.

Primary Degradation Pathways

The chemical structure of 2-MBA predisposes it to several degradation pathways.

-

Oxidation: This is the most significant degradation pathway for thiol-containing compounds. The thiol group (-SH) of 2-MBA is readily oxidized, especially in the presence of oxygen, metal ions (like Cu²⁺ or Fe³⁺), or light, to form the corresponding disulfide, 2,2'-dithiobis(butyric acid). This dimerization reaction results in a loss of the active thiol functionality.

-

Thermal Degradation: At elevated temperatures, carboxylic acids can undergo various decomposition reactions, including decarboxylation, although this typically requires high heat.[13] The stability of 2-MBA will be sensitive to temperature, which can accelerate oxidative processes.[13]

-

pH-Dependent Degradation: While the ester and amide bonds susceptible to hydrolysis are absent, extreme pH conditions can influence the rate of oxidation.[13] The thiolate anion (RS⁻), which is more prevalent at pH values above the pKa of the thiol group (typically 8-10), is significantly more susceptible to oxidation than the protonated thiol (RSH).

Caption: Primary degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is a systematic way to evaluate the stability of 2-MBA under various stress conditions.

Objective: To identify key degradation pathways and factors that influence the stability of 2-MBA in a specific solvent or formulation.

Materials:

-

This compound solution of known concentration

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradants)

Procedure:

Caption: Experimental workflow for a forced degradation stability study.

Detailed Steps:

-

Prepare Stock Solution: Create a stock solution of 2-MBA in a suitable solvent (e.g., acetonitrile or water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid/Base Hydrolysis: Adjust the pH with HCl or NaOH.

-

Oxidation: Add a low concentration of hydrogen peroxide.

-

Thermal: Place samples in ovens at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose samples to light in a photostability chamber.

-

Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

-

-

Time Points: Pull samples at various time points (e.g., t=0, 2, 8, 24 hours).

-

Sample Analysis: Immediately analyze the samples using a stability-indicating HPLC method. The method should be capable of resolving the 2-MBA peak from any potential degradation products.

-

Data Interpretation: Plot the concentration of 2-MBA versus time for each condition to determine the rate of degradation. Analyze the chromatograms for the appearance of new peaks, which correspond to degradation products.

Best Practices for Handling and Storage

Based on its solubility and stability profiles, the following practices are recommended for handling and storing this compound:

-

Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use tightly sealed containers to prevent exposure to air and moisture.

-